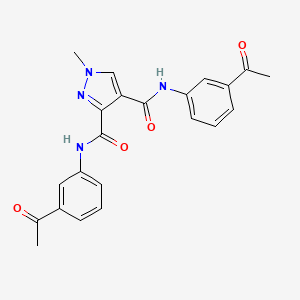
6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as FGIN-1-27, is a synthetic compound that has been studied for its potential use in treating various neurological disorders. It was first synthesized in the 1990s by researchers at the French National Centre for Scientific Research. Since then, it has been the subject of numerous scientific studies exploring its synthesis, mechanism of action, and potential therapeutic applications.
作用机制
The exact mechanism of action of 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to act on several different neurotransmitter systems in the brain. Specifically, 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to interact with dopamine, serotonin, and glutamate receptors, among others. By modulating these neurotransmitter systems, 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline may be able to improve neuronal function and reduce the severity of symptoms in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has several biochemical and physiological effects in the brain. For example, it has been shown to increase the release of dopamine and serotonin, two neurotransmitters that are important for mood regulation and cognitive function. 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of using 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results of studies using this compound.
未来方向
There are several potential future directions for research on 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is exploring its potential use in treating other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, researchers may investigate the use of 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline in combination with other compounds, such as existing drugs used to treat neurological disorders, to determine if there are synergistic effects. Finally, further research is needed to fully understand the mechanism of action of 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline and how it interacts with different neurotransmitter systems in the brain.
合成方法
The synthesis of 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline involves several steps, including the reaction of 3-phenoxybenzaldehyde with tetrahydroisoquinoline, followed by the addition of methoxy groups to the resulting compound. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is considered to be relatively straightforward and has been successfully replicated by several research groups.
科学研究应用
6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in treating a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In animal models, 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have neuroprotective effects, promoting the survival of neurons and reducing the severity of symptoms in these disorders.
属性
IUPAC Name |
6,7-dimethoxy-2-[(3-phenoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-26-23-14-19-11-12-25(17-20(19)15-24(23)27-2)16-18-7-6-10-22(13-18)28-21-8-4-3-5-9-21/h3-10,13-15H,11-12,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPXPEDYZFAZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-2-[(3-phenoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

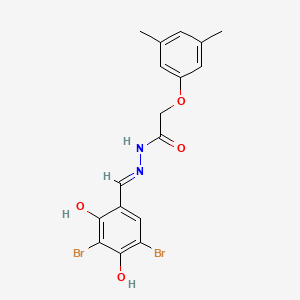
![6-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6125806.png)
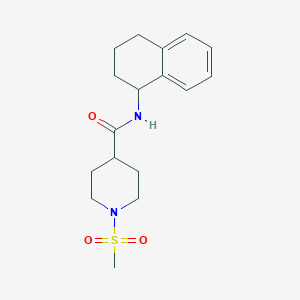
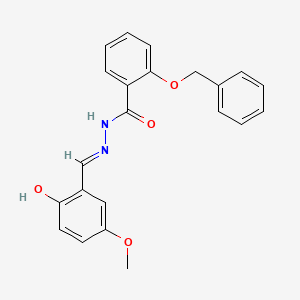
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-thiophenecarboxamide](/img/structure/B6125817.png)
![N-(3-methoxypropyl)-6-[4-(4-pyridinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6125825.png)
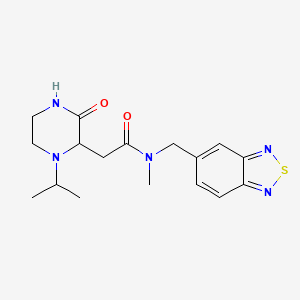
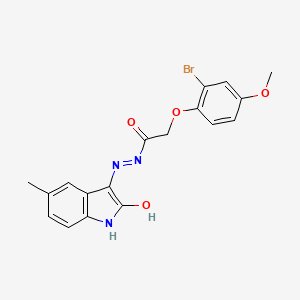
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,5-dimethyl-2-pyrazinecarboxamide](/img/structure/B6125878.png)
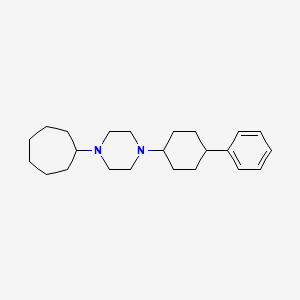
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B6125885.png)
![2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6125887.png)
![3-(1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6125895.png)
